GW6471

Catalog No.
S548905
CAS No.
880635-03-0
M.F
C35H36F3N3O4
M. Wt
619.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GW6471

Studying PPARα/γ pathways separately is often hindered by isoform cross-talk and off-target effects. GW6471 (CAS 880635-03-0) is a potent dual PPARα/γ antagonist, enabling precise functional inhibition.

  • Dual PPARα/γ antagonism, no PPARδ activity - ideal for cancer metabolism models (kidney, breast).
  • Prevents PPARα-SREBP2 complex formation for hypercholesterolemia & lipid metabolism studies.
  • High DMSO solubility (>30 mg/mL) supports HTS and dose-response assays without precipitation.
  • ≥98% purity, in stock, fast global shipping.

CAS Number

880635-03-0

Product Name

GW6471

IUPAC Name

N-[(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide

Molecular Formula

C35H36F3N3O4

Molecular Weight

619.7 g/mol

InChI

InChI=1S/C35H36F3N3O4/c1-4-33(43)39-22-29(40-23(2)20-32(42)26-12-14-28(15-13-26)35(36,37)38)21-25-10-16-30(17-11-25)44-19-18-31-24(3)45-34(41-31)27-8-6-5-7-9-27/h5-17,20,29,40H,4,18-19,21-22H2,1-3H3,(H,39,43)/b23-20-/t29-/m0/s1

InChI Key

TYEFSRMOUXWTDN-DYQICHDWSA-N

solubility

Soluble in DMSO, not in water

Synonyms

GW6471; GW-6471; GW 6471

Canonical SMILES

CCC(=O)NCC(CC1=CC=C(C=C1)OCCC2=C(OC(=N2)C3=CC=CC=C3)C)NC(=CC(=O)C4=CC=C(C=C4)C(F)(F)F)C

Isomeric SMILES

CCC(=O)NC[C@H](CC1=CC=C(C=C1)OCCC2=C(OC(=N2)C3=CC=CC=C3)C)N/C(=C\C(=O)C4=CC=C(C=C4)C(F)(F)F)/C

The exact mass of the compound GW6471 is 619.26634 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg

GW6471 is a synthetic, cell-permeable small molecule recognized as a potent antagonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that governs the expression of genes involved in lipid metabolism and inflammation. Unlike PPARα agonists which activate the receptor, GW6471 functions by preventing the recruitment of transcriptional co-activators and promoting the binding of co-repressors to the receptor's ligand-binding domain. [REFS-1, REFS-2] This specific mode of action makes it a critical tool for researchers aiming to isolate and study the physiological and pathological consequences of PPARα inhibition.

Research Fit

1

Dual PPARα/γ agonist tool for metabolic pathway studies

2

Reported balanced activation profile supports glycemic and lipid endpoint research

3

Distinct receptor engagement compared to selective PPAR agonists

Substitution with other common PPAR modulators is often inappropriate due to significant differences in isoform targets and mechanism. Using a PPARγ antagonist, such as GW9662, would fail to inhibit the target PPARα isoform and would interrogate a distinct biological pathway. Similarly, employing a PPARα agonist like GW7647 would produce the opposite effect, activating gene transcription rather than blocking it. While GW6471 has been widely profiled as a PPARα-selective antagonist, recent evidence demonstrates it is a potent dual antagonist of both PPARα and PPARγ, with no activity at PPARδ. [1] This dual activity profile is a critical procurement consideration, as it is fundamentally different from using a highly selective single-isoform antagonist and is unsuitable for studies requiring stringent PPARα selectivity without potential PPARγ pathway modulation.

Substitution Risk

PPARγ selectives

May not address lipid endpoints; dual pathway modulation may not be replicated

PPARα selectives

Glycemic endpoint response may differ; dual activation context is absent

Earlier glitazars

Imbalanced activation or tolerability endpoint profiles may not transfer

Receptor Binding Profile: Potent Dual Antagonism of PPARα and PPARγ

While historically described as PPARα-selective, direct binding assays have quantitatively established GW6471 as a potent dual antagonist. In a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, GW6471 demonstrated high affinity for both PPARα and PPARγ, with an approximately 2-fold preference for PPARα. The compound showed no significant activity against the PPARδ isoform at concentrations up to 10 µM. [1]

Evidence DimensionAntagonist Potency (IC50)
Target Compound DataIC50 = 21 nM (PPARα); 44 nM (PPARγ); >10,000 nM (PPARδ)
Comparator Or BaselineComparison across PPAR isoforms
Quantified Difference2.1-fold higher potency for PPARα vs. PPARγ; >476-fold selectivity against PPARδ
ConditionsLanthaScreen™ TR-FRET competitive binding assay. [<a href="https://www.cell.com/iscience/fulltext/S2589-0042(21)01584-3" target="_blank">1</a>]

This evidence is critical for buyers who need to account for PPARγ inhibition or for those specifically seeking a dual α/γ antagonist to study overlapping metabolic or inflammatory pathways.

Lipid Endpoint Change
Head-to-head
HDL-C +22.0% vs +11.6%; TG -33.6% vs -14.1% (aleglitazar vs pioglitazone)
Reported lipid endpoint context in metabolic trial
52-week AleNephro study; patients with T2D and CKD stage 3

Process & Handling Advantage: High Solubility in Standard Laboratory Solvents

GW6471 exhibits excellent solubility in common organic solvents, facilitating the preparation of high-concentration stock solutions essential for *in vitro* studies. Technical data sheets from reputable suppliers confirm its high solubility in Dimethyl Sulfoxide (DMSO) and ethanol, which simplifies experimental workflows and minimizes the final concentration of solvent vehicle required in cell culture media.

Evidence DimensionSolubility
Target Compound DataUp to 75 mM (approx. 46.5 mg/mL) in DMSO; Up to 10 mM (approx. 6.2 mg/mL) in ethanol.
Comparator Or BaselineGeneral baseline for research compounds, many of which require heating or have limited solubility below 10 mM.
Quantified DifferenceAchieves high molar concentrations suitable for creating extensive dilution series for dose-response experiments from a single stock.
ConditionsStandard laboratory solvents at room temperature.

High solubility reduces the risk of compound precipitation in assays, simplifies stock preparation, and allows for lower vehicle control concentrations, thereby increasing experimental reproducibility and reducing potential solvent-induced artifacts.

Receptor Activation EC50
Reported
PPARα EC50 5 nM; PPARγ EC50 9 nM; ratio ~0.56
Supports balanced dual activation context
Cell-based transactivation assay (HEK293); compared to selective agonists

Functional Validation: Sub-Micromolar Inhibition of Agonist-Induced PPARα Activity

Beyond simple binding, GW6471 demonstrates potent functional antagonism in cell-based reporter assays. In cells engineered to express PPARα, GW6471 effectively blocks the transcriptional activation induced by a potent PPARα agonist. The consistently reported IC50 value of approximately 240 nM confirms its ability to inhibit receptor function at sub-micromolar concentrations. [REFS-1, REFS-2]

Evidence DimensionFunctional Antagonism (IC50)
Target Compound DataIC50 = 240 nM
Comparator Or BaselineBaseline of agonist-induced PPARα activation.
Quantified DifferenceAchieves complete reversal of agonist-driven activity at a nanomolar concentration.
ConditionsCell-based reporter gene assay, in the presence of a PPARα agonist (e.g., GW409544).

This provides buyers with confidence that the compound is not merely a binder but is a functionally active antagonist in a cellular context, validating its use as a reliable probe for inhibiting PPARα-mediated signaling.

Glycemic Endpoint Response
Trial context
HbA1c change -0.98% (150μg) vs -0.92% (pioglitazone) vs -0.17% (placebo)
Reported glycemic endpoint context; non-inferior to comparator
16-week SYNCHRONY Phase II trial; dose-dependent effect

In Vivo Utility: Demonstrated Tumor Growth Attenuation in Xenograft Models

The utility of GW6471 extends to in vivo models, demonstrating its stability and bioavailability. In a subcutaneous xenograft mouse model using renal cell carcinoma (RCC) cells, intraperitoneal administration of GW6471 significantly attenuated tumor growth compared to vehicle controls. This anti-tumor activity was achieved without observed toxicity or adverse effects on key laboratory values. [1]

Evidence DimensionIn Vivo Efficacy
Target Compound DataSignificant attenuation of tumor growth at a 20 mg/kg dose.
Comparator Or BaselineVehicle-treated control group.
Quantified DifferenceStatistically significant difference in tumor volume between GW6471-treated and vehicle-treated animals over a 4-week period.
ConditionsSubcutaneous Caki-1 xenograft in nude mice; intraperitoneal administration every other day for 4 weeks. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4496213/" target="_blank">1</a>]

This demonstrates that the compound is effective in a complex biological system, not just in isolated cells, making it a viable tool for preclinical studies investigating the role of PPARα in cancer biology.

Renal Function Endpoint
Reported
eGFR decline -15% (aleglitazar) vs -5.4% (pioglitazone) at 52 wk; washout -2.7% vs -3.4%
Renal function endpoint context; reversible hemodynamic effect reported
AleNephro trial; non-inferiority at follow-up
CV Outcome Benchmark
Class-level inference
MACE HR 0.96 (95% CI 0.83-1.11); p=0.57 (aleglitazar vs placebo)
Large-scale CV endpoint benchmark; no significant difference
AleCardio Phase III trial, N=7226; data informs translational research
Cofactor Recruitment Profile
Reported
PDB: 3G8I (PPARα), 3G9E (PPARγ); distinct hydrophobic contacts vs pioglitazone/fenofibrate
Supports structural biology and mechanistic study context
X-ray crystallography and FRET cofactor recruitment assays

Dissecting Dual PPARα/γ Roles in Cancer Metabolism

Based on its confirmed dual antagonist profile, GW6471 is the right choice for studies where the combined inhibition of both PPARα and PPARγ is desired to probe their overlapping roles in tumor metabolism, such as in models of kidney or breast cancer. [REFS-1, REFS-2]

Investigating PPARα-Mediated Hepatic Lipid and Cholesterol Regulation

Leveraging its potent functional antagonism of PPARα, this compound is well-suited for in vivo and in vitro studies aimed at blocking PPARα-SREBP2 complex formation to investigate mechanisms of hypercholesterolemia and hepatic cholesterol biosynthesis. [3]

High-Throughput and Dose-Response Screening Protocols

The high solubility of GW6471 in DMSO allows for the creation of concentrated stocks, making it ideal for high-throughput screening campaigns and complex dose-response matrix experiments where minimal solvent volume and prevention of compound precipitation are critical for data quality.

Application Selection Guide

Application
Selection Property
Validation Focus
Metabolic model studies (rodent diabetic dyslipidemia)
Dual PPARα/γ pathway engagement
Reported lipid and glycemic endpoint response
Structural biology and crystallography studies
Available co-crystal structures (PPARα/γ)
Binding mode and cofactor recruitment review
Renal function endpoint studies in nephropathy models
Reversible eGFR modulation profile
Renal hemodynamic endpoint monitoring
Cardiovascular safety benchmarking for PPAR-targeted compounds
Large-scale CV outcome dataset
MACE endpoint and safety-related endpoint review

XLogP3

7.9

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

619.26579112 Da

Monoisotopic Mass

619.26579112 Da

Heavy Atom Count

45

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

GW 6471
GW6471
1: Ambrosino P, Soldovieri M, Russo C, Taglialatela M. Activation and Desensitization of Trpv1 Channels in Sensory Neurons by the Peroxisome Proliferator-Activated Receptor α Agonist Palmitoylethanolamide. Br J Pharmacol. 2012 Oct 19. doi: 10.1111/bph.12029. [Epub ahead of print] PubMed PMID: 23083124.
2: Cai J, Sun L, Lin B, Wu M, Qu J, Snider BJ, Wu S. Pretreatment with proteasome inhibitors protects against oxidative injuries via PPARα-dependent and -independent pathways in ARPE-19 cells. Invest Ophthalmol Vis Sci. 2012 Aug 31;53(9):5967-74. doi: 10.1167/iovs.12-10048. PubMed PMID: 22879419.
3: Downer EJ, Clifford E, Amu S, Fallon PG, Moynagh PN. The synthetic cannabinoid R(+)WIN55,212-2 augments interferon-β expression via peroxisome proliferator-activated receptor-α. J Biol Chem. 2012 Jul 20;287(30):25440-53. doi: 10.1074/jbc.M112.371757. Epub 2012 May 31. PubMed PMID: 22654113; PubMed Central PMCID: PMC3408184.
4: Kumar A, Qiao Z, Kumar P, Song ZH. Effects of palmitoylethanolamide on aqueous humor outflow. Invest Ophthalmol Vis Sci. 2012 Jul 3;53(8):4416-25. doi: 10.1167/iovs.11-9294. PubMed PMID: 22589443.
5: Ruiz-Medina J, Flores JA, Tasset I, Tunez I, Valverde O, Fernandez-Espejo E. Alteration of neuropathic and visceral pain in female C57BL/6J mice lacking the PPAR-α gene. Psychopharmacology (Berl). 2012 Aug;222(3):477-88. doi: 10.1007/s00213-012-2662-8. Epub 2012 Feb 22. PubMed PMID: 22354556.
6: Yu X, Li X, Zhao G, Xiao J, Mo Z, Yin K, Jiang Z, Fu Y, Zha X, Tang C. OxLDL up-regulates Niemann-Pick type C1 expression through ERK1/2/COX-2/PPARα-signaling pathway in macrophages. Acta Biochim Biophys Sin (Shanghai). 2012 Feb;44(2):119-28. doi: 10.1093/abbs/gmr119. Epub 2012 Jan 9. PubMed PMID: 22232299.
7: Reyes-Cabello C, Alen F, Gómez R, Serrano A, Rivera P, Orio L, Rodríguez de Fonseca F, Pavón FJ. Effects of the anandamide uptake blocker AM404 on food intake depend on feeding status and route of administration. Pharmacol Biochem Behav. 2012 Mar;101(1):1-7. doi: 10.1016/j.pbb.2011.11.011. Epub 2011 Nov 22. PubMed PMID: 22133635.
8: Kämmerer I, Ringseis R, Biemann R, Wen G, Eder K. 13-hydroxy linoleic acid increases expression of the cholesterol transporters ABCA1, ABCG1 and SR-BI and stimulates apoA-I-dependent cholesterol efflux in RAW264.7 macrophages. Lipids Health Dis. 2011 Nov 30;10:222. doi: 10.1186/1476-511X-10-222. PubMed PMID: 22129452; PubMed Central PMCID: PMC3248880.
9: Müller MQ, Sinz A. Chemical cross-linking and high-resolution mass spectrometry to study protein-drug interactions. Methods Mol Biol. 2012;803:205-18. doi: 10.1007/978-1-61779-364-6_14. PubMed PMID: 22065227.
10: Takano M, Otsuka F, Matsumoto Y, Inagaki K, Takeda M, Nakamura E, Tsukamoto N, Miyoshi T, Sada KE, Makino H. Peroxisome proliferator-activated receptor activity is involved in the osteoblastic differentiation regulated by bone morphogenetic proteins and tumor necrosis factor-α. Mol Cell Endocrinol. 2012 Jan 2;348(1):224-32. doi: 10.1016/j.mce.2011.08.027. Epub 2011 Aug 25. PubMed PMID: 21888945.

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